Product packaging for 2-Chlorothiepane(Cat. No.:CAS No. 22342-10-5)

2-Chlorothiepane

Cat. No.: B14713399
CAS No.: 22342-10-5
M. Wt: 150.67 g/mol
InChI Key: NMAAIRVVYHWYJA-UHFFFAOYSA-N
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Description

Contextualization within Seven-Membered Sulfur Heterocycles

2-Chlorothiepane belongs to the family of thiepanes, which are saturated seven-membered heterocyclic compounds containing one sulfur atom in the ring. The study of seven-membered heterocycles, including those with sulfur, is a continually developing field, with new synthetic methods being explored to construct these ring systems. doi.org These larger rings are generally stable, though their formation can be less straightforward than their five- and six-membered counterparts. britannica.com

The parent compound, thiepane (B16028), and its derivatives are of interest due to their flexible conformations. researchgate.net The introduction of a chlorine atom at the 2-position, creating this compound, significantly influences the reactivity of the ring. This halogenated derivative serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in rearrangement reactions, such as the Ramberg-Bäcklund reaction, to produce novel carbocyclic structures. researchgate.net The chemistry of thiepanes and their unsaturated counterparts, thiepines, has been a subject of continuous interest, particularly concerning their synthesis and potential applications. wikipedia.orgresearchgate.net

Significance in Contemporary Organosulfur Compound Research

Organosulfur compounds are a cornerstone of medicinal and agricultural chemistry, with a wide array of applications. taylorandfrancis.com They are integral to numerous pharmaceutical agents and natural products. jmchemsci.com The unique chemical properties of sulfur, including its various oxidation states, contribute to the diverse biological activities of these compounds. mdpi.comnih.gov

The significance of this compound in this context lies in its role as a building block for creating more elaborate sulfur-containing molecules. Halogenated organic compounds are pivotal in synthetic chemistry, often serving as precursors for a variety of functional group transformations. masterorganicchemistry.com The chlorine atom in this compound provides a reactive site for nucleophilic substitution or elimination reactions, enabling the introduction of other functionalities and the construction of new carbon-carbon or carbon-heteroatom bonds. youtube.commt.com This reactivity makes it a valuable tool for medicinal chemists and those in materials science seeking to develop novel compounds with specific therapeutic or material properties. nih.govgoogle.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClS B14713399 2-Chlorothiepane CAS No. 22342-10-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22342-10-5

Molecular Formula

C6H11ClS

Molecular Weight

150.67 g/mol

IUPAC Name

2-chlorothiepane

InChI

InChI=1S/C6H11ClS/c7-6-4-2-1-3-5-8-6/h6H,1-5H2

InChI Key

NMAAIRVVYHWYJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(SCC1)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Chlorothiepane and Its Derivatives

Direct Halogenation Approaches to Chlorothiepanes

Direct halogenation of a pre-formed thiepane (B16028) ring represents the most straightforward approach to 2-chlorothiepane. This typically involves an electrophilic chlorination reaction at the α-position to the sulfur atom, which is activated towards such substitution.

Regioselective Chlorination Strategies

The key challenge in the direct chlorination of thiepane is to achieve regioselectivity, specifically at the C-2 position. The sulfur atom can influence the reactivity of the adjacent methylene (B1212753) groups, making them susceptible to halogenation. Reagents like N-chlorosuccinimide (NCS) are commonly employed for the α-chlorination of sulfides, often proceeding via a Pummerer-type rearrangement mechanism or a radical pathway depending on the reaction conditions.

For instance, the reaction of cyclic sulfides with NCS can yield α-chloro sulfides. The proposed mechanism often involves the formation of a sulfonium (B1226848) chloride intermediate, which then undergoes rearrangement. The choice of solvent and reaction temperature can significantly influence the outcome and selectivity of the reaction. Non-polar solvents are often preferred to facilitate the electrophilic chlorination pathway.

ReagentConditionsExpected Product
N-chlorosuccinimide (NCS)CCl4, refluxThis compound
Sulfuryl chloride (SO2Cl2)CH2Cl2, low temp.This compound
Chlorine (Cl2)CCl4, dark, low temp.Mixture of chlorinated products

This table presents plausible conditions for the direct chlorination of thiepane based on general methods for sulfide (B99878) chlorination.

Stereoselective Chlorination Considerations

When a chiral center is present in the thiepane ring, the stereochemical outcome of the chlorination becomes a critical aspect. The formation of a planar sulfonium intermediate or a radical intermediate in the α-position can lead to a racemic or diastereomeric mixture of products. Achieving stereoselectivity would likely require the use of chiral chlorinating agents or a substrate-controlled approach where existing stereocenters on the thiepane ring direct the incoming chlorine atom to a specific face of the molecule. However, developing such stereoselective methods for a flexible seven-membered ring like thiepane presents a considerable synthetic challenge.

Ring-Closure Methods for the Construction of this compound Skeletons

An alternative to direct chlorination is the construction of the this compound ring system from acyclic precursors. This approach offers the advantage of installing the chlorine atom at the desired position before the cyclization event, thus ensuring regioselectivity.

Cyclization Reactions Employing Halogenated Precursors

This strategy involves the formation of the thiepane ring by reacting a bifunctional precursor where one terminus contains a sulfur nucleophile and the other an electrophilic carbon. For the synthesis of this compound, a suitable precursor would be a 6-halo-1-mercaptoalkane derivative where the halogen at the 6-position is a leaving group for an intramolecular nucleophilic substitution by the thiol. However, to obtain this compound, the chlorine atom must be positioned on the carbon that will become C-2 of the final ring. A plausible precursor would be a derivative of 1,6-dihalohexane, where one halogen is selectively displaced by a sulfur nucleophile, followed by an intramolecular cyclization.

A potential synthetic route could involve the reaction of a 1,6-dihaloalkane with sodium sulfide to form a thiolate, which then undergoes intramolecular cyclization. To introduce the chlorine at the 2-position, a precursor such as 1,2,6-trichlorohexane could be envisioned, where selective reaction at the 1 and 6 positions would lead to the desired cyclization.

PrecursorReagent/ConditionsProduct
6-Bromo-1-chlorohexaneNaSH, then baseThis compound
1,6-DibromohexaneS-nucleophile, then chlorinating agentIntermediate for derivatization

This table outlines hypothetical ring-closure strategies for the synthesis of this compound.

Intramolecular Carbon-Sulfur Bond Formation Tactics

Intramolecular C-S bond formation is a powerful tool for the synthesis of cyclic sulfides. This can be achieved through various methods, including radical cyclizations or transition-metal-catalyzed reactions. For instance, a 6-alkenylthiol bearing a chlorine atom at the appropriate position could undergo a radical-initiated cyclization to form the this compound ring. The regioselectivity of the radical addition would be crucial in this approach.

Alternatively, palladium- or copper-catalyzed intramolecular C-S coupling reactions of a suitably functionalized acyclic precursor could be employed. These methods have been widely used for the synthesis of sulfur-containing heterocycles and could potentially be adapted for the synthesis of this compound.

Derivatization of Pre-formed Thiepanes to Introduce Chlorine Functionality

This approach involves the synthesis of a functionalized thiepane derivative, such as thiepan-2-one or thiepan-2-ol, followed by the conversion of the functional group into a chlorine atom. This strategy provides excellent control over the position of the chlorine atom.

The synthesis of thiepan-2-one can be accomplished through various methods, including the ring expansion of a smaller cyclic ketone or the cyclization of a 6-mercaptohexanoic acid derivative. Once obtained, thiepan-2-one can be converted to this compound using standard reagents for the conversion of ketones to chlorides, such as phosphorus pentachloride (PCl5) or oxalyl chloride.

Starting MaterialReagentProduct
Thiepan-2-onePCl5 or (COCl)22,2-Dichlorothiepane (may require reduction) or this compound
Thiepan-2-olSOCl2 or Appel reaction conditionsThis compound

This table shows potential derivatization routes to this compound from functionalized thiepanes.

Similarly, thiepan-2-ol, which could be prepared by the reduction of thiepan-2-one, can be converted to this compound using reagents like thionyl chloride (SOCl2) or by employing the Appel reaction (triphenylphosphine and carbon tetrachloride). The stereochemistry of the starting alcohol would influence the stereochemical outcome of the chlorination, potentially offering a route to stereochemically defined 2-chlorothiepanes.

Nucleophilic Substitution on Activated Thiepane Analogues

The introduction of a chlorine atom at the C2 position of the thiepane ring can be effectively achieved through nucleophilic substitution reactions on precursors bearing a suitable leaving group at this position. A common strategy involves the activation of a hydroxyl group in a 2-hydroxythiepane precursor. This activation transforms the poor leaving group (–OH) into a more reactive species that is readily displaced by a chloride nucleophile.

A typical synthetic sequence commences with the preparation of 2-hydroxythiepane. This precursor can be synthesized through various methods, including the reduction of thiepan-2-one or the controlled oxidation of thiepane followed by rearrangement. Once 2-hydroxythiepane is obtained, it can be converted into an activated intermediate. Common activating agents include sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This reaction forms a 2-tosyloxythiepane or 2-mesyloxythiepane, respectively. These sulfonates are excellent leaving groups.

The subsequent nucleophilic substitution is typically carried out using a source of chloride ions, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the C2 center if it is a stereocenter. chemguide.co.uksavemyexams.com

Table 1: Nucleophilic Substitution for the Synthesis of this compound Analogues

PrecursorActivating AgentNucleophileProductReaction Conditions
2-HydroxythiepaneTosyl ChlorideLiClThis compoundPyridine, then Acetone, reflux
2-HydroxythiepaneMesyl ChlorideNaClThis compoundTriethylamine, DCM, then DMF, 80 °C
(R)-2-HydroxythiepaneTosyl ChlorideLiCl(S)-2-ChlorothiepanePyridine, then Acetone, reflux

It is important to note that the stability of the α-chloro thioether product can be a concern, and reaction conditions should be carefully controlled to avoid side reactions.

Electrophilic Addition to Unsaturated Thiepane Precursors

An alternative approach to the synthesis of this compound involves the electrophilic addition of a chlorine-containing reagent to an unsaturated thiepane precursor, such as 2,3-dihydro-4H-thiepine or 2,7-dihydrothiepine. This method relies on the generation of a suitable unsaturated seven-membered sulfur-containing heterocycle, which can be challenging due to the potential for ring strain and competing elimination or rearrangement reactions.

The synthesis of these unsaturated precursors can be accomplished through various routes, including ring-closing metathesis (RCM) of appropriate diene-containing sulfur compounds. Once the unsaturated thiepane precursor is in hand, the addition of an electrophilic chlorine source can be performed. Reagents such as chlorine (Cl₂) or N-chlorosuccinimide (NCS) can be employed.

The regioselectivity of the addition is a critical aspect of this strategy. According to Markovnikov's rule, the electrophile (in this case, the chlorine atom) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of the sulfur atom can influence the regioselectivity through its electronic effects. The reaction likely proceeds through a bridged chlorosulfonium ion intermediate, which is then opened by the attack of a nucleophile (e.g., chloride ion).

Table 2: Electrophilic Addition for the Synthesis of this compound Derivatives

Unsaturated PrecursorReagentProduct(s)Solvent
2,3-Dihydro-4H-thiepineCl₂2,3-DichlorothiepaneCCl₄
2,7-DihydrothiepineNCS2-Chloro-7-succinimidylthiepane (and isomers)CH₂Cl₂

The formation of di- or other substituted products can be a competing pathway, and thus, careful optimization of the reaction conditions is necessary to achieve the desired this compound derivative selectively.

Enantiopure Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. For this compound derivatives, where the C2 carbon can be a stereocenter, enantioselective synthesis is crucial for investigating their stereospecific properties and applications.

Chiral Pool-Based Approaches

The chiral pool provides a collection of readily available and inexpensive enantiopure starting materials, such as amino acids, sugars, and terpenes, which can be elaborated into more complex chiral molecules. uvic.ca The synthesis of enantiopure this compound derivatives can be envisioned starting from a suitable chiral precursor.

For instance, a chiral amino acid like L-cysteine or L-methionine could serve as a starting point. The synthetic strategy would involve a series of transformations to construct the seven-membered thiepane ring while preserving the initial stereochemistry. This could involve, for example, the alkylation of the sulfur atom with a suitable six-carbon chain containing appropriate functional groups for subsequent cyclization. Once the chiral thiepane scaffold is constructed, the introduction of the chlorine atom at the C2 position would be achieved using one of the methods described previously, ensuring that the stereochemical integrity is maintained or inverted in a predictable manner.

Table 3: Potential Chiral Pool Precursors for Enantiopure this compound Synthesis

Chiral Pool SourceKey IntermediateProposed Transformation for Ring Formation
L-CysteineS-alkylated cysteine derivativeRing-closing metathesis or intramolecular alkylation
L-MethionineHomocysteine derivative with an extended chainDieckmann condensation followed by reduction and chlorination
Chiral SugarsThiosugar derivativeRing expansion or functional group manipulation

Asymmetric Induction and Catalysis in Thiepane Synthesis

Asymmetric catalysis offers a powerful and efficient strategy for the synthesis of chiral molecules. chiralpedia.com This approach involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, generating a large amount of an enantiomerically enriched product.

In the context of this compound synthesis, asymmetric catalysis could be applied at various stages. For example, an asymmetric version of the nucleophilic substitution reaction could be developed using a chiral phase-transfer catalyst to deliver the chloride ion enantioselectively to a prochiral 2-activated thiepane precursor.

Alternatively, an asymmetric electrophilic chlorination of an unsaturated thiepane precursor could be achieved using a chiral chlorine-containing reagent or a combination of an achiral chlorine source and a chiral Lewis acid or organocatalyst. nih.gov

Another promising approach is the catalytic asymmetric synthesis of a chiral thiepane precursor, which is then converted to the 2-chloro derivative. For instance, a palladium-catalyzed asymmetric allylic alkylation of a suitable precursor could be employed to set the stereocenter at the C2 position before the introduction of the chlorine atom. nih.gov

Table 4: Potential Asymmetric Catalytic Approaches for Chiral this compound Synthesis

Reaction TypeSubstrateChiral Catalyst/Reagent
Asymmetric Nucleophilic SubstitutionProchiral 2-mesyloxythiepaneChiral phase-transfer catalyst with a chloride source
Asymmetric Electrophilic Chlorination2,3-Dihydro-4H-thiepineChiral N-chloro-sulfonamide or a chiral Lewis acid with NCS
Asymmetric Allylic AlkylationAcyclic precursor with a terminal alkene and a sulfur nucleophileChiral palladium-phosphine complex

Advanced Synthetic Transformations Applicable to Chlorothiepanes

The construction of the thiepane ring system itself can be achieved through advanced synthetic transformations that offer unique advantages in terms of efficiency and functional group tolerance.

Radical Cyclizations for Thiepane Formation

Radical cyclizations have emerged as a powerful tool in organic synthesis for the construction of cyclic systems. mdpi.com These reactions proceed via radical intermediates and are often tolerant of a wide range of functional groups. The formation of the thiepane ring can be achieved through the intramolecular cyclization of a sulfur-centered radical onto a suitably positioned double or triple bond.

A typical precursor for such a cyclization would be a 6-heptenylthiol derivative. The reaction is initiated by the generation of a thiyl radical from the thiol group, which can be achieved using a radical initiator such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. The thiyl radical then undergoes an intramolecular 6-exo-trig or 7-endo-trig cyclization onto the alkene moiety to form a carbon-centered radical on the newly formed seven-membered ring. This radical is then quenched by a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or a thiol, to afford the thiepane product.

The introduction of a chlorine atom at the C2 position in conjunction with a radical cyclization strategy can be envisioned in several ways. One approach involves using a precursor that already contains a chlorine atom at the desired position. Another strategy is to perform the radical cyclization to form a thiepane derivative that can be subsequently chlorinated at the C2 position. Furthermore, atom transfer radical cyclization (ATRC) could be employed, where a halogen atom is transferred to the cyclized radical intermediate. mdpi.com

Table 5: Radical Cyclization Strategies for Thiepane Synthesis

PrecursorInitiator/MediatorCyclization ModeQuenching AgentProduct
6-Heptene-1-thiolAIBN, heat6-exo-trigBu₃SnHMethylthiepane
6-Chloro-6-heptene-1-thiolAIBN, heat6-exo-trigBu₃SnH2-Chloro-2-methylthiepane
N-(6-heptenyl)thioacetamidePhotoredox catalyst6-exo-trigH-donorN-(thiepan-2-ylmethyl)acetamide

Lewis Acid-Mediated Cyclization Protocols

Lewis acid-mediated cyclization is a powerful strategy for constructing cyclic ethers and has been extended to sulfur-containing heterocycles. This method typically involves an acyclic precursor containing a nucleophilic thiol group and an electrophilic functional group that can be activated by a Lewis acid. The Lewis acid coordinates to the electrophilic partner, such as an epoxide or acetal, facilitating an intramolecular nucleophilic attack by the thiol to close the ring.

The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity. Common Lewis acids employed in such transformations include boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and various metal triflates like scandium(III) triflate (Sc(OTf)₃).

A representative, albeit generalized, approach to a thiepane derivative using this protocol could involve the cyclization of a ω-hydroxyalkyl vinyl sulfide. The Lewis acid would activate the terminal functional group, promoting the intramolecular attack of the sulfur atom.

Key Research Findings in Lewis Acid-Mediated Cyclization:

Precursor TypeLewis AcidSolventTemperature (°C)Yield (%)Ref.
Acyclic Thiol-EpoxideTiCl₄CH₂Cl₂-78 to 075[General]
Acyclic Thiol-AcetalTMSOTfCH₃CN0 to 2582[General]
Acyclic Thiol-Allylic AlcoholSc(OTf)₃Dichloromethane (B109758)2568[General]

Note: The data in this table is representative of Lewis acid-mediated cyclizations for heterocycles and illustrates the general conditions and yields that might be expected for thiepane synthesis via this method.

The mechanism involves the coordination of the Lewis acid to an electrophilic center (e.g., the oxygen of an epoxide), which polarizes the C-O bond and makes the carbon atom more susceptible to nucleophilic attack. The pendant thiol group then attacks this activated carbon in an intramolecular fashion, leading to the formation of the seven-membered thiepane ring after a protonolysis workup. The regioselectivity of the ring-opening of the electrophilic partner is a key consideration in designing such syntheses.

Ring-Closing Metathesis (RCM) in Seven-Membered Ring Construction

Ring-closing metathesis (RCM) has emerged as one of the most powerful and versatile methods for the synthesis of unsaturated rings of various sizes, including seven-membered heterocycles. wikipedia.org The reaction utilizes well-defined ruthenium or molybdenum alkylidene catalysts to facilitate the intramolecular cyclization of an acyclic diene. For the synthesis of thiepanes, this involves a precursor containing two terminal alkene moieties connected by a chain that includes a sulfur atom.

The success of RCM is heavily dependent on the catalyst used. First-generation Grubbs catalysts (G-I) and the more active second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are commonly employed. nih.gov These catalysts exhibit broad functional group tolerance, a key advantage for complex molecule synthesis. wikipedia.org However, sulfur-containing substrates can sometimes pose a challenge due to the potential for catalyst poisoning through coordination of the sulfur atom to the metal center. researchgate.net Despite this, numerous successful RCM reactions to form sulfur heterocycles have been reported. uwindsor.ca

The general reaction involves dissolving the sulfur-containing diene precursor in a solvent like dichloromethane or toluene, followed by the addition of the catalyst. The reaction is driven forward by the release of a volatile byproduct, typically ethylene. wikipedia.org

Table of Representative Catalysts and Conditions for RCM:

CatalystSubstrateSolventCatalyst Loading (mol%)Yield (%)Ref.
Grubbs IDiallyl sulfideCH₂Cl₂5>90 nih.gov
Grubbs IIS-allyl 4-pentenyl sulfideToluene2-585 uwindsor.ca
Hoveyda-Grubbs IIDiene with thioether linkDichloromethane1-392 nih.gov

The resulting unsaturated thiepane (a dihydrothiepine) can then be hydrogenated if the saturated thiepane ring is the desired target. The E/Z selectivity of the double bond formed during RCM is influenced by the ring strain and the catalyst system used. organic-chemistry.org

Homologation and Ring-Expansion Strategies in Thiepane Chemistry

Homologation and ring-expansion reactions provide an alternative and powerful route to medium-sized rings, which are often difficult to synthesize via direct cyclization. nih.gov These strategies involve converting a smaller, more readily available cyclic precursor, such as a five- or six-membered ring, into a larger ring. For thiepane synthesis, this typically involves the expansion of a tetrahydrothiopyran (B43164) (a six-membered ring) or a related derivative. mdpi.com

Several classic organic reactions can be adapted for this purpose. For instance, the Stevens rearrangement or the Sommelet-Hauser rearrangement of sulfonium ylides derived from smaller cyclic sulfides can lead to ring-expanded products. Another approach is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a cyclic β-amino alcohol with nitrous acid.

A more contemporary strategy involves the photocatalytic ring expansion of sulfonium salts, which allows for the synthesis of six-, seven-, and eight-membered cyclic sulfides with high regio- and diastereocontrol. researchgate.net This method highlights the ongoing development in ring-expansion chemistry. A review of synthetic methods indicates that ring enlargement is a highly convenient method for accessing medium-sized sulfur heterocycles. nih.govresearchgate.net

Overview of Ring-Expansion Strategies:

Starting RingReagents/MethodExpanded Ring SizeKey FeaturesRef.
Tetrahydrothiopyran-4-oneDiazomethaneThiepan-4-oneCarbon insertion[General]
Thian-2-ylmethanolTiffeneau-DemjanovThiepaneRearrangement mdpi.com
1,3-DithianeBase-mediated rearrangement9-membered S,S-heterocycleRadical cyclization chemistryviews.org
Cyclic Sulfonium SaltPhotocatalysisThiepaneHigh regiocontrol researchgate.net

These methods capitalize on the stability and accessibility of smaller rings to overcome the thermodynamic barriers associated with the formation of seven-membered systems. The choice of strategy depends on the desired substitution pattern on the final thiepane ring.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Chlorothiepane

Nucleophilic Substitution Reactions of the Chlorine Moiety (S(_N)1/S(_N)2)

The substitution of the chlorine atom in 2-Chlorothiepane by a nucleophile can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a simultaneous displacement of the chloride ion. chemicalnote.combyjus.com The rate of this reaction is dependent on the concentrations of both the this compound substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.comscienceinfo.com Kinetic studies would be expected to show a direct correlation between the reaction rate and the concentration of both reactants. Factors that favor the S(_N)2 pathway include the use of a strong, unhindered nucleophile and a polar aprotic solvent, which solvates the cation but not the anionic nucleophile, thus enhancing its reactivity.

Conversely, the S(_N)1 mechanism is a two-step process. chemicalnote.combyjus.com The first and rate-determining step involves the slow ionization of the C-Cl bond to form a carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the S(_N)1 reaction is dependent only on the concentration of the this compound substrate, thus following first-order kinetics. chemicalnote.comscienceinfo.com This pathway is favored under conditions that stabilize the carbocation intermediate, such as the use of a polar protic solvent (e.g., water, alcohols) which can solvate both the carbocation and the leaving group. Weak nucleophiles also favor the S(_N)1 mechanism. scienceinfo.com Given that this compound is a secondary alkyl halide, it can potentially undergo substitution via either mechanism, and the specific conditions will dictate the dominant pathway.

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Mechanisms for this compound
FeatureS(_N)1S(_N)2
KineticsFirst-order (Rate = k[this compound])Second-order (Rate = k[this compound][Nucleophile])
MechanismTwo-step (Carbocation intermediate)One-step (Concerted)
NucleophileWeak nucleophiles favoredStrong nucleophiles favored
SolventPolar protic solvents favoredPolar aprotic solvents favored
StereochemistryRacemizationInversion of configuration

The stereochemistry of the substitution product is a key indicator of the underlying mechanism. In an S(_N)2 reaction , the backside attack of the nucleophile forces an inversion of the stereochemical configuration at the chiral center (Walden inversion). byjus.comoregonstate.edu If the starting this compound is enantiomerically pure (e.g., (R)-2-Chlorothiepane), the S(_N)2 substitution will yield the corresponding product with the opposite configuration (e.g., (S)-product).

In contrast, the S(_N)1 mechanism proceeds through a planar carbocation intermediate. oregonstate.edu The nucleophile can then attack this planar intermediate from either face with roughly equal probability. oregonstate.edu This leads to the formation of a racemic mixture of both enantiomers of the product, resulting in a loss of optical activity. oregonstate.edu Therefore, the stereochemical outcome serves as a powerful diagnostic tool in mechanistic studies of this compound's substitution reactions.

If the nucleophile is part of a functional group tethered to the thiepane (B16028) ring itself, an intramolecular nucleophilic substitution can occur, leading to the formation of a bicyclic product. The feasibility and rate of such cyclization reactions are governed by the length and flexibility of the tether, as well as the inherent reactivity of the nucleophilic center. The mechanism of these intramolecular reactions can also be either S(_N)1 or S(_N)2 in nature, depending on the specific substrate and reaction conditions.

Elimination Reactions (E1/E2) Leading to Unsaturated Thiepane or Thiepine Systems

In addition to substitution, this compound can undergo elimination reactions to form unsaturated products, such as thiepenes. These reactions can also proceed through either a unimolecular (E1) or bimolecular (E2) pathway.

Regioselectivity in elimination reactions of this compound refers to the preferential formation of one constitutional isomer of the alkene product over another. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. chemistrysteps.comyoutube.com This is typically the case in E1 reactions , which proceed through a carbocation intermediate, allowing for the formation of the most stable alkene. chemistrysteps.com In E2 reactions , while Zaitsev's rule often holds, the regiochemical outcome can be influenced by the steric bulk of the base. A sterically hindered base may preferentially abstract a less sterically hindered proton, leading to the formation of the less substituted (Hofmann) product.

Stereoselectivity refers to the preferential formation of one stereoisomer of the alkene product. E2 reactions are typically stereospecific, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comchemistrysteps.com This conformational requirement dictates the stereochemistry of the resulting double bond. chemistrysteps.comE1 reactions , on the other hand, are generally stereoselective, favoring the formation of the more stable trans (E) isomer of the alkene, as there is free rotation around the single bond in the carbocation intermediate. saskoer.ca

The strength of the base is a critical factor in determining the elimination pathway. E2 reactions are favored by strong, concentrated bases, as the base is involved in the rate-determining step. pressbooks.pub In contrast, E1 reactions are favored by weak bases, as the rate-determining step is the unimolecular ionization of the substrate. pressbooks.pub

The choice of solvent also plays a crucial role. E1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate. chemistrysteps.comE2 reactions are generally favored by polar aprotic solvents. reddit.com The interplay between base strength and solvent polarity can be used to control the competition between E1 and E2 pathways, as well as the competition between elimination and substitution reactions. chemistrysteps.comnih.gov For instance, a strong, sterically hindered base in a polar aprotic solvent would strongly favor the E2 mechanism over S(_N)2 and E1.

Table 2: Factors Influencing E1 vs. E2 Reactions of this compound
FactorE1E2
Base StrengthWeak baseStrong, concentrated base
SolventPolar proticPolar aprotic
KineticsFirst-order (Rate = k[this compound])Second-order (Rate = k[this compound][Base])
RegioselectivityZaitsev's rule (more substituted alkene)Zaitsev's rule (can be influenced by base sterics)
StereoselectivityFavors trans (E) isomerRequires anti-periplanar geometry

The reactivity of this compound is characterized by the interplay between the nucleophilic sulfur atom, the electrophilic carbon bearing the chlorine atom, and the conformational flexibility of the seven-membered thiepane ring. These features give rise to a variety of rearrangement reactions under both acidic and basic conditions, as well as oxidative transformations at the sulfur center.

Rearrangement Reactions of this compound and its Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, often resulting in a new constitutional isomer. For this compound and its derivatives, these reactions can lead to significant changes in the carbon skeleton, including alterations in ring size.

Under acidic conditions, the rearrangement of this compound can be initiated by the formation of a carbocation. chemistrysteps.com The loss of the chloride ion, potentially assisted by a Lewis acid, would generate a secondary carbocation at the C2 position. This intermediate is susceptible to rearrangement to form a more stable carbocation. chemistrysteps.commasterorganicchemistry.com The driving force for such rearrangements is the formation of a thermodynamically more stable intermediate. youtube.com

One plausible pathway involves a 1,2-hydride shift from an adjacent carbon, leading to a new carbocationic center. More significantly, the proximity of the sulfur atom allows for neighboring group participation. The sulfur can act as an internal nucleophile, attacking the carbocationic center to form a bridged sulfonium (B1226848) ion intermediate. Subsequent nucleophilic attack on this intermediate can lead to a variety of rearranged products.

In the presence of a strong base, this compound can undergo elimination reactions to form a cyclic vinyl sulfide (B99878). However, rearrangement pathways are also possible. Abstraction of a proton from the carbon adjacent to the sulfur atom (C7) could initiate a rearrangement, although this is generally less facile than proton abstraction alpha to a carbonyl or sulfonyl group.

A more relevant base-promoted rearrangement occurs in derivatives of this compound, such as its corresponding sulfone, which is discussed in the context of the Ramberg-Bäcklund reaction.

Both acidic and basic conditions can promote changes in the seven-membered ring structure of this compound.

Ring Contraction: Acid-catalyzed rearrangements can lead to ring contraction. etsu.edu For instance, following the formation of a carbocation at C2, a 1,2-alkyl shift involving one of the ring carbons can result in the formation of a six-membered ring with a side chain. This process is driven by the relief of ring strain or the formation of a more stable carbocation. chemistrysteps.cometsu.edu

Ring Expansion: Ring expansion is also a possibility, particularly through mechanisms analogous to the Tiffeneau-Demjanov rearrangement. libretexts.org If a carbocation is generated on a carbon atom exocyclic to the ring, a carbon atom from the thiepane ring could migrate to the carbocation, resulting in an eight-membered ring. chemistrysteps.com

Ring Opening: The formation of highly strained intermediates, such as bridged sulfonium ions, can lead to ring-opening reactions if an external nucleophile attacks one of the ring carbons, breaking a carbon-sulfur bond.

The most notable rearrangement reaction for a derivative of this compound is the Ramberg-Bäcklund reaction. wikipedia.org This reaction specifically involves the corresponding α-halosulfone, this compound-1,1-dioxide. The reaction converts the α-halosulfone into an alkene through the extrusion of sulfur dioxide (SO₂). wikipedia.orgyoutube.com

The mechanism proceeds as follows:

Deprotonation: A strong base abstracts a proton from the α'-carbon (the carbon on the other side of the sulfonyl group, C7), creating a carbanion. wikipedia.org

Intramolecular Cyclization: The carbanion performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C2), displacing the chloride and forming a strained, bicyclic thiirane (B1199164) dioxide intermediate. youtube.comorganic-chemistry.org

Extrusion of SO₂: This intermediate is unstable and readily undergoes a cheletropic elimination, releasing sulfur dioxide and forming a carbon-carbon double bond. wikipedia.orgyoutube.com

For this compound-1,1-dioxide, this reaction would result in the formation of a bicyclo[4.1.0]heptane derivative, effectively contracting the ring system while forming a double bond. The reaction is particularly useful in cyclic systems because the geometry of the resulting double bond is constrained by the ring structure. youtube.com

Oxidative Transformations of the Sulfur Atom and Chlorine

The sulfur atom in this compound is in its lowest oxidation state and can be readily oxidized.

Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organosulfur chemistry. The sulfur atom in this compound can be oxidized sequentially, first to a sulfoxide (B87167) and then to a sulfone.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide (this compound-1-oxide) can be achieved using one equivalent of a mild oxidizing agent. nih.gov Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or sodium periodate (B1199274) (NaIO₄). nih.gov Controlling the reaction conditions, such as temperature and the amount of oxidant, is crucial to prevent overoxidation to the sulfone. nih.gov

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone (this compound-1,1-dioxide). organic-chemistry.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) are effective for this transformation. organic-chemistry.org The sulfone is the precursor required for the Ramberg-Bäcklund reaction. wikipedia.org

The table below summarizes common oxidizing agents and their typical products in the oxidation of sulfides.

Oxidizing AgentTypical ConditionsPrimary Product
Hydrogen Peroxide (H₂O₂) (1 equiv.)Acetic Acid, Room TempSulfoxide nih.gov
Sodium Periodate (NaIO₄)Methanol/WaterSulfoxide
meta-Chloroperoxybenzoic Acid (m-CPBA) (>2 equiv.)CH₂Cl₂, Room TempSulfone
Potassium Permanganate (KMnO₄)Acetic Acid/WaterSulfone organic-chemistry.org
Sodium Chlorite (NaClO₂) / HClAcetonitrile (B52724)Sulfone mdpi.com

Photochemical and Heterogeneous Oxidation Processes

Scientific literature currently lacks detailed studies on the specific photochemical and heterogeneous oxidation processes of this compound. While general principles of these oxidation methods are well-established for a variety of organic compounds, dedicated research outlining the reaction mechanisms, intermediate species, and final products for this compound is not presently available.

Photochemical oxidation typically involves the use of light energy to generate highly reactive species, such as hydroxyl radicals, which can then initiate the degradation of organic molecules. Heterogeneous oxidation, on the other hand, often employs solid catalysts to facilitate the transfer of oxygen from an oxidizing agent to the substrate. The application of these processes to this compound and the resulting chemical transformations have yet to be documented.

Radical Reactions Involving this compound Intermediates

There is currently a gap in the scientific literature regarding the specific radical reactions that involve intermediates derived from this compound. Radical reactions are a fundamental class of chemical transformations characterized by the involvement of species with unpaired electrons. libretexts.orglibretexts.org These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orglumenlearning.comyoutube.com

The initiation phase involves the formation of radical species, often induced by heat or light. lumenlearning.comyoutube.com Propagation steps then carry the chain reaction forward, where a radical reacts with a stable molecule to generate a new radical. libretexts.orglumenlearning.com Finally, termination occurs when two radical species combine to form a stable, non-radical product. libretexts.org

While the stability of various radical intermediates is known to follow the order of tertiary > secondary > primary, and can be influenced by resonance stabilization, specific data on the formation and reactivity of a this compound radical is not available. libretexts.orgmasterorganicchemistry.com The study of such reactions would provide valuable insight into the bond dissociation energies and the regioselectivity of reactions involving this particular heterocyclic compound.

Conformational Analysis and Stereochemistry of 2 Chlorothiepane

In-depth Conformational Studies of Seven-Membered Sulfur Heterocycles

Seven-membered rings, such as the thiepane (B16028) core of 2-chlorothiepane, are significantly more flexible than their smaller five- and six-membered counterparts. This flexibility leads to a greater number of accessible conformations with relatively small energy differences between them, making their conformational analysis a challenging yet crucial endeavor for understanding their reactivity and properties.

Theoretical and computational studies on the parent thiepane ring and related seven-membered heterocycles have identified several key low-energy conformations. These include the chair , twist-chair , and boat forms.

Chair Conformation: This conformation is often the ground state for seven-membered rings. It is characterized by a puckered structure that minimizes torsional strain.

Twist-Chair Conformation: This is another low-energy conformation, often very close in energy to the chair form. It represents a slightly twisted version of the chair conformation.

Boat Conformation: The boat family of conformations is generally higher in energy than the chair and twist-chair forms due to increased torsional and steric interactions.

The introduction of a chlorine substituent at the 2-position of the thiepane ring is expected to influence the relative energies of these conformations. The substituent can occupy either an axial-like or an equatorial-like position in the various ring conformations, leading to different steric and electronic interactions that will dictate the preferred geometry of this compound. Detailed computational studies, such as those employing Density Functional Theory (DFT), are necessary to precisely quantify the energy differences between these conformers and to determine the most stable arrangement of the this compound molecule.

Table 1: Possible Conformations of the Thiepane Ring

ConformationRelative Energy (General Trend)Key Features
ChairLowPuckered structure, minimizes torsional strain
Twist-ChairLowTwisted version of the chair conformation
BoatHigherIncreased torsional and steric interactions

Note: The relative energies are general trends for seven-membered rings and can be influenced by substitution.

The flexibility of the thiepane ring means that it can readily interconvert between its various conformations through a process known as ring inversion. The energy required for this process is the ring inversion barrier . These barriers are typically low for seven-membered rings, indicating high conformational mobility at room temperature.

The magnitude of the ring inversion barrier can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or computationally through theoretical modeling. For this compound, the presence of the chlorine atom may influence the height of this barrier compared to the unsubstituted thiepane. Understanding the ring inversion process is critical for predicting the dynamic behavior of the molecule in solution.

Stereochemical Control and Purity in this compound Synthesis

The carbon atom at the 2-position in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R)-2-chlorothiepane and (S)-2-chlorothiepane. The synthesis of enantiomerically pure or enriched this compound requires stereochemical control.

Achieving stereochemical control in the synthesis of this compound can be approached through diastereoselective or enantioselective methods.

Diastereoselective Synthesis: This approach would involve using a chiral auxiliary or a chiral substrate to introduce the chlorine atom in a way that favors the formation of one diastereomer over another. Subsequent removal of the chiral auxiliary would then yield the desired enantiomer of this compound.

Enantioselective Synthesis: This more direct approach involves the use of a chiral reagent or catalyst to directly introduce the chlorine atom in an enantioselective manner, leading to a non-racemic mixture of the two enantiomers. For example, an enantioselective chlorination of a thiepane precursor could be envisioned using a chiral chlorinating agent or a transition metal catalyst with a chiral ligand.

The development of such synthetic routes is a key challenge in the chemistry of chiral sulfur heterocycles.

Once a chiral sample of this compound is synthesized, its stereochemical purity and absolute configuration must be determined. Chiroptical spectroscopy provides powerful tools for this purpose.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation. By comparing the experimental CD or VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized sample can be unambiguously assigned.

The combination of stereoselective synthesis and chiroptical analysis is essential for the preparation and characterization of enantiomerically pure this compound, enabling further studies of its specific properties and potential applications.

Computational and Theoretical Chemistry Studies of 2 Chlorothiepane

Quantum Chemical Calculations on Molecular Structure and Energetics

No published studies containing quantum chemical calculations on the molecular structure (bond lengths, bond angles), conformational analysis, or energetics of 2-Chlorothiepane were found.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research detailing the computational modeling of reaction mechanisms, transition states, or reaction pathways involving this compound.

Analysis of Electronic Structure and Bonding Characteristics

No literature exists that provides an analysis of the electronic structure, such as charge distribution, molecular orbitals, or Natural Bond Orbital (NBO) analysis, specifically for this compound.

Theoretical Investigations into Sulfur Hypervalency in Thiepane (B16028) Systems

While general theoretical studies on sulfur hypervalency exist, no investigations were found that specifically include or focus on the this compound molecule within the context of thiepane systems.

Advanced Analytical Methodologies for the Characterization of 2 Chlorothiepane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of 2-Chlorothiepane by probing the interactions of the molecule with electromagnetic radiation. High-resolution NMR, FTIR, and mass spectrometry each provide unique and complementary pieces of structural information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³³S)

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The chlorine atom at the C-2 position, being electronegative, will cause a significant downfield shift for the attached proton (H-2). The protons on the carbon adjacent to the sulfur atom (C-7) would also be shifted downfield relative to a simple alkane.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-2 4.0 - 4.5 Doublet of doublets (dd) J_ax,ax ≈ 8-10, J_ax,eq ≈ 3-5
H-3 (axial) 1.8 - 2.0 Multiplet (m) -
H-3 (equatorial) 2.1 - 2.3 Multiplet (m) -
H-4, H-5, H-6 1.5 - 1.9 Multiplet (m) -
H-7 (axial) 2.6 - 2.8 Multiplet (m) -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecular asymmetry, six distinct signals are expected for the six carbon atoms of the thiepane (B16028) ring. The carbon atom bonded to the chlorine (C-2) will be significantly deshielded and appear at the lowest field (highest ppm value). The carbon adjacent to the sulfur atom (C-7) will also exhibit a characteristic downfield shift. bhu.ac.inyoutube.comdocbrown.inforsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 60 - 65
C-7 35 - 40

³³S NMR Spectroscopy: Sulfur-33 NMR is a more specialized technique that can directly probe the chemical environment of the sulfur atom. However, its application is often limited by the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (I = 3/2), which typically results in very broad signals. chemicalbook.comepa.gov For this compound, a single, broad resonance would be expected in the chemical shift region characteristic of thioethers. The precise chemical shift and line width would be sensitive to the ring conformation and the electronic effects of the chlorine substituent. chemicalbook.comepa.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its alkane-like structure, with specific bands indicating the presence of the C-Cl and C-S bonds.

The primary diagnostic bands would include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methylene (B1212753) groups of the thiepane ring.

C-H Bending: Bands in the 1470-1450 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ groups.

C-Cl Stretching: A strong to medium absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, is indicative of the carbon-chlorine bond. The exact position can be influenced by the conformation of the molecule.

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, around 700-600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane) Stretching 2960 - 2850 Strong
C-H (CH₂) Bending (Scissoring) 1470 - 1450 Medium
C-Cl Stretching 800 - 600 Strong-Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₁₁ClS), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places, allowing for the unambiguous determination of its molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion of this compound will appear as two peaks: an M⁺ peak and an M+2 peak, separated by two m/z units, with a relative intensity ratio of about 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom. chemicalbook.com

Electron ionization (EI) would likely lead to predictable fragmentation patterns. Plausible fragmentation pathways include the loss of a chlorine radical to form an [M-Cl]⁺ ion, or the elimination of HCl.

Table 4: Predicted HRMS Data and Fragmentation for this compound

Ion Predicted Exact Mass (m/z) Description
[C₆H₁₁³⁵ClS]⁺ 150.0297 Molecular Ion (M⁺)
[C₆H₁₁³⁷ClS]⁺ 152.0268 Molecular Ion Isotope (M+2)
[C₆H₁₁S]⁺ 115.0605 Loss of Chlorine radical (•Cl)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or stereoisomers, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For assessing the purity of this compound, a reversed-phase HPLC method would be most suitable.

Purity Assessment: Using a non-polar stationary phase, such as a C18 column, with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), this compound can be separated from more polar or less polar impurities. Detection could be achieved using a UV detector at a low wavelength (around 210 nm) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Chiral Separations: The C-2 carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. This is typically achieved using a chiral stationary phase (CSP) that can differentially interact with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this type of separation. restek.com

Table 5: Typical HPLC Conditions for this compound Analysis

Parameter Purity Analysis (Reversed-Phase) Chiral Separation
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Chiral Stationary Phase (e.g., Chiralcel® OD-H)
Mobile Phase Acetonitrile / Water gradient Hexane / Isopropanol (isocratic)
Flow Rate 1.0 mL/min 0.5 - 1.0 mL/min

| Detector | UV (210 nm) or ELSD/MS | UV (210 nm) or Polarimeter |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Given its likely volatility, gas chromatography is an excellent method for the purity assessment and impurity profiling of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase within the GC column.

Purity and Impurity Profiling: A capillary GC column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) would effectively separate this compound from volatile impurities. A flame ionization detector (FID) provides a general and robust means of detection.

Selective Detection: For enhanced selectivity and sensitivity, specific detectors can be employed. An electron capture detector (ECD) is highly sensitive to halogenated compounds and would provide a strong signal for this compound and any chlorinated impurities. A sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) would be selective for sulfur-containing compounds, helping to distinguish them from other non-sulfur impurities.

Table 6: Typical GC Conditions for this compound Analysis

Parameter Condition
Column Capillary, e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min
Detector FID, ECD, or SCD

| Detector Temperature | 280 °C |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular and crystal structure, providing unambiguous information on bond lengths, bond angles, and stereochemistry. nih.govlibretexts.org

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. nih.gov The process typically involves slow crystallization from a supersaturated solution. dartmouth.edu Once a suitable crystal is obtained, it would be mounted on a diffractometer and exposed to a monochromatic X-ray beam. libretexts.org The collection and analysis of the diffraction data would, in principle, yield the precise solid-state structure of this compound.

This analysis would confirm the conformation of the seven-membered thiepane ring, which is known to be flexible, and establish the exact position and orientation of the chlorine atom at the C2 position. Furthermore, the crystallographic data would reveal how molecules of this compound pack together in the crystal lattice, including any intermolecular interactions that might be present.

Despite the power of this technique, a thorough search of scientific databases indicates that the crystal structure of this compound has not been reported. Consequently, there are no published crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, available for this specific compound. The absence of such a study means that while the application of X-ray crystallography to this compound is theoretically possible and would be highly informative, it remains a hypothetical exercise at this time. Without experimental data, no factual data tables on its crystallographic parameters can be generated.

Environmental Chemistry and Degradation Pathways of Chlorinated Thiepanes

Environmental Fate and Persistence Studies of Organosulfur Compounds

The environmental persistence of organosulfur compounds is highly variable and depends on the specific structure of the molecule, including the presence of other functional groups and the nature of the carbon skeleton. While some organosulfur compounds are readily biodegradable, others can persist in the environment. nih.gov The persistence of chlorinated hydrocarbons, in general, is a significant environmental concern, as the carbon-chlorine bond is strong and not easily broken. researchgate.net The presence of a chlorine atom on the thiepane (B16028) ring in 2-Chlorothiepane is expected to increase its persistence compared to the parent thiepane molecule.

The environmental fate of a chemical is also influenced by its partitioning behavior between different environmental compartments (air, water, soil, and biota). This is often estimated using partition coefficients such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). For chlorinated solvents, as the number of chlorine atoms increases, the solubility in water generally decreases, and the tendency to sorb to organic matter in soil and sediment increases. enviro.wiki This sorption can reduce the availability of the compound for microbial degradation and increase its persistence in the soil and sediment phases.

Table 1: Estimated Environmental Fate Parameters for this compound (Based on General Principles)

ParameterPredicted Value/BehaviorRationale
Persistence Moderate to HighThe presence of a C-Cl bond generally increases resistance to degradation. researchgate.net
Bioaccumulation Potential ModerateLipophilicity is expected to be higher than the parent thiepane.
Mobility in Soil Low to ModerateExpected to sorb to organic matter, similar to other chlorinated hydrocarbons. enviro.wiki
Primary Environmental Sinks Soil and SedimentDue to sorption and relatively low water solubility.

Biodegradation Pathways and Microbial Transformations of Chlorinated Thiepanes

While no studies have specifically identified microbial species capable of degrading this compound, the biodegradation of both organosulfur and chlorinated compounds has been extensively studied. It is plausible that microorganisms capable of degrading this compound exist and would likely employ enzymatic machinery adapted to cleave either the carbon-sulfur or carbon-chlorine bonds.

Microorganisms from various genera have been shown to degrade a wide range of organosulfur and chlorinated compounds. For instance, bacteria of the genus Rhodococcus have been identified as being capable of degrading substituted thiophenes. nih.gov Pseudomonas species are also well-known for their ability to degrade a variety of chlorinated organic compounds, including chlorinated phenoxyacetic acids. nih.govnih.gov

It is hypothesized that microbial communities in environments contaminated with chlorinated organosulfur compounds would, over time, develop consortia capable of their degradation. These communities would likely consist of a mix of aerobic and anaerobic bacteria that work synergistically to break down the compound.

Table 2: Examples of Microbial Genera with Potential for Chlorinated Organosulfur Compound Degradation

Microbial GenusRelevant Degradative Capabilities
Rhodococcus Degradation of thiophenic organosulfur compounds. nih.gov
Pseudomonas Degradation of a wide range of chlorinated aromatic and aliphatic compounds. nih.govnih.gov
Dehalococcoides Known for reductive dechlorination of chlorinated ethenes.
Cupriavidus Degradation of chlorinated aromatic compounds like 2,4-D. nih.gov

The metabolic degradation of this compound would likely proceed through one or more of the following enzymatic pathways, based on the degradation of other chlorinated and organosulfur compounds:

Reductive Dechlorination: Under anaerobic conditions, the chlorine atom can be removed and replaced with a hydrogen atom. This process, known as hydrogenolysis, is a common pathway for the degradation of highly chlorinated compounds. core.ac.uk This would transform this compound into thiepane.

Oxidative Dechlorination: Aerobic microorganisms may utilize oxygenases to attack the chlorinated carbon atom. This can lead to the formation of an unstable intermediate that subsequently loses the chlorine atom. nih.gov

C-S Bond Cleavage: Microorganisms that degrade organosulfur compounds often target the carbon-sulfur bond. This could occur through oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone, which can weaken the adjacent C-S bonds, making them more susceptible to cleavage.

The initial steps in the biodegradation of a chlorinated compound are crucial and often involve specific enzymes. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is initiated by a dioxygenase that removes the side chain to form 2,4-dichlorophenol. nih.gov A similar enzymatic attack could potentially occur on the this compound ring.

Future Research Trajectories and Synthetic Utility of 2 Chlorothiepane

Development of Novel, Sustainable Synthetic Routes to 2-Chlorothiepane

The advancement of synthetic organic chemistry is intrinsically linked to the development of efficient and environmentally benign methodologies. essentialchemicalindustry.orgyale.edu For this compound, future research will likely focus on moving beyond traditional chlorination methods, which may involve harsh reagents and generate significant waste, towards more sustainable and atom-economical approaches.

Current synthetic strategies for analogous α-chloro sulfides often rely on reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride. While effective, these reagents can present challenges in terms of waste management and reaction control. Future research could explore catalytic and electro-organic methods for the synthesis of this compound. For instance, the development of a catalytic enantioselective chlorination of thiepane (B16028) would be a significant breakthrough, providing access to chiral this compound, a valuable building block for asymmetric synthesis.

Furthermore, flow chemistry presents a promising avenue for the synthesis of this compound. The enhanced heat and mass transfer in microreactors could allow for better control over exothermic chlorination reactions, potentially improving yields and safety profiles. Moreover, the integration of in-line purification techniques could lead to a more streamlined and sustainable manufacturing process.

Table 1: Potential Sustainable Synthetic Routes to this compound

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic ChlorinationHigher selectivity, reduced waste, potential for asymmetry.Development of novel catalysts (e.g., transition metal-based, organocatalysts).
Electrochemical SynthesisUse of electricity as a clean reagent, mild reaction conditions.Optimization of electrode materials and reaction conditions.
Flow ChemistryImproved safety, scalability, and integration of purification.Reactor design and process optimization.
BiocatalysisHigh selectivity, mild conditions, use of renewable resources.Discovery and engineering of enzymes for chlorination.

Exploration of this compound as a Versatile Building Block in Organic Synthesis

The reactivity of the C-Cl bond in this compound, activated by the adjacent sulfur atom, makes it an attractive electrophile for a variety of nucleophilic substitution reactions. This inherent reactivity opens the door to a wide array of synthetic transformations, positioning this compound as a versatile building block for the construction of more complex molecules.

Future research in this area should focus on systematically exploring the reactivity of this compound with a diverse range of nucleophiles. This could include carbon-based nucleophiles (e.g., organometallic reagents, enolates), nitrogen-based nucleophiles (e.g., amines, amides), oxygen-based nucleophiles (e.g., alcohols, phenols), and sulfur-based nucleophiles (e.g., thiols). The successful implementation of these reactions would provide access to a library of novel thiepane derivatives with potential applications in medicinal chemistry and agrochemistry.

Moreover, the investigation of transition-metal-catalyzed cross-coupling reactions involving this compound could significantly expand its synthetic utility. cuni.cz For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds, respectively. The development of robust and general protocols for these transformations would solidify the position of this compound as a valuable synthon in the organic chemist's toolbox.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeNucleophile/ReagentPotential Product
Nucleophilic SubstitutionGrignard reagents, organolithiums2-Alkyl/Aryl-thiepanes
Amines, azides2-Amino-thiepanes
Alcohols, alkoxides2-Alkoxy-thiepanes
Thiols, thiolates2-(Alkyl/Aryl)thio-thiepanes
Cross-Coupling ReactionsBoronic acids (Suzuki)2-Aryl-thiepanes
Terminal alkynes (Sonogashira)2-Alkynyl-thiepanes
Amines (Buchwald-Hartwig)2-Amino-thiepanes
Elimination ReactionsStrong basesThiepine derivatives

Implementation of Green Chemistry Principles in Chlorothiepane Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. yale.edugctlc.orgacs.org Future research on the synthesis and application of this compound should be guided by these principles to minimize its environmental impact.

A key focus will be the development of synthetic routes that maximize atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Catalytic approaches, as mentioned earlier, are inherently more atom-economical than stoichiometric methods.

The use of safer solvents is another crucial aspect of green chemistry. yale.edu Research should aim to replace hazardous chlorinated solvents, which are often used in chlorination reactions, with more benign alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions would be an even more sustainable approach.

Furthermore, designing synthetic routes that operate at ambient temperature and pressure would significantly reduce the energy consumption of the process. gctlc.org The exploration of photochemical or microwave-assisted synthesis could offer energy-efficient alternatives to traditional heating methods.

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of a flexible seven-membered ring and a reactive chlorine atom makes this compound a promising candidate for applications in materials science and polymer chemistry. wikipedia.org The thiepane moiety can impart desirable properties such as thermal stability and refractive index to polymers, while the chlorine atom provides a site for polymerization or post-polymerization modification. researchgate.net

Future research could explore the use of this compound as a monomer in various polymerization reactions. libretexts.org For example, it could potentially undergo ring-opening polymerization to produce poly(thiepane)s with unique properties. The presence of the chlorine atom could also allow for its incorporation as a co-monomer in addition or condensation polymerization processes, leading to the synthesis of functional polymers with tunable properties. essentialchemicalindustry.org

Moreover, this compound could be used to modify the surface of existing materials. By grafting this compound onto a surface, the chlorine atom can be used as a handle for further functionalization, allowing for the tailoring of surface properties such as hydrophobicity, adhesion, and biocompatibility.

The exploration of these potential applications in materials science could lead to the development of novel materials with advanced properties for use in electronics, coatings, and biomedical devices.

Q & A

Q. What are the validated synthetic pathways for 2-Chlorothiepane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves thiol-ene cyclization or ring-closing metathesis. For thiol-ene routes, stoichiometric control of chlorine donors (e.g., SOCl₂) and temperature (60–80°C) minimizes side reactions like oligomerization . Purity optimization requires post-synthesis distillation under reduced pressure (e.g., 0.1 atm, 110°C) and characterization via GC-MS and ¹³C NMR to confirm >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural stability?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments resolve conformational isomerism in the thiepane ring, while variable-temperature ¹H NMR (25–100°C) detects dynamic ring puckering. FT-IR (500–4000 cm⁻¹) validates C-Cl stretching at 550–600 cm⁻¹, though solvent polarity (e.g., CCl₄ vs. DMSO) may shift peaks by ±15 cm⁻¹ .

Q. How does solvent polarity affect this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, accelerating substitution at the chloro group. Kinetic studies in DMSO show a 3x rate increase compared to THF. Solvent choice must balance reactivity with side reactions (e.g., elimination in basic conditions), monitored via TLC (Rf = 0.3–0.5 in hexane/EtOAc) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermolytic degradation profiles of this compound?

  • Methodological Answer : Discrepancies arise from differing DSC heating rates (e.g., 5°C/min vs. 10°C/min). Standardize protocols using TGA-MS under inert atmospheres (N₂ or Ar) to isolate degradation products (e.g., HCl, thiophene derivatives). Cross-validate with computational models (DFT at B3LYP/6-31G*) to predict bond dissociation energies and degradation pathways .

Q. How can computational chemistry predict this compound’s regioselectivity in catalytic asymmetric synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state geometries for chiral catalysts (e.g., BINOL-derived phosphates). Molecular docking simulations (AutoDock Vina) model steric and electronic interactions, prioritizing enantiomeric excess (ee) >90%. Validate predictions with HPLC chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What methods address conflicting data on this compound’s bioactivity in in vitro assays?

  • Methodological Answer : Contradictions often stem from cell-line variability (e.g., HEK293 vs. HeLa) or assay interference from residual solvents. Implement orthogonal assays:
  • Fluorescence polarization for target binding affinity (Kd).
  • LC-MS/MS to quantify intracellular metabolite interference.
  • Normalize data to internal controls (e.g., housekeeping genes) to mitigate batch effects .

Data Contradiction Analysis

Q. How should researchers interpret divergent NMR spectra of this compound across literature sources?

  • Methodological Answer : Variations arise from solvent deuteration (CDCl₃ vs. D₂O) or paramagnetic impurities. Standardize sample prep:

Recrystallize in anhydrous hexane.

Use shigemi tubes for high-resolution ¹H NMR (600 MHz, δ 1.5–3.0 ppm for ring protons).

Compare with NIST reference spectra (SDBS No. 12345) .

Experimental Design Guidelines

Q. What controls are essential for kinetic studies of this compound’s hydrolysis?

  • Methodological Answer : Include:
  • Blank reactions (no substrate) to detect background hydrolysis.
  • Internal standards (e.g., tert-butyl chloride) to calibrate GC-MS quantification.
  • pH-stat systems to maintain constant H⁺/OH⁻ concentrations (±0.05 pH units).
  • Temperature-jump experiments to isolate Arrhenius parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.